

# An In-depth Technical Guide to Opigolix: Structure, Properties, and Mechanism of Action

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **Opigolix**

Cat. No.: **B1677450**

[Get Quote](#)

## Introduction

**Opigolix**, also known as ASP-1707, is an orally active, non-peptide small molecule that functions as a gonadotropin-releasing hormone (GnRH) antagonist.<sup>[1][2]</sup> Developed by Astellas Pharma, it was investigated for the treatment of sex hormone-dependent diseases, particularly endometriosis and rheumatoid arthritis, reaching Phase II clinical trials.<sup>[1][3]</sup> Unlike GnRH agonists that cause an initial surge in gonadotropins (a "flare effect"), **opigolix** provides immediate and competitive blockade of the GnRH receptor in the pituitary gland.<sup>[4][5]</sup> This direct antagonism leads to a rapid, dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby reducing the production of ovarian sex hormones like estradiol.<sup>[4][6]</sup> This guide provides a detailed technical overview of **opigolix**, focusing on its chemical structure, physicochemical properties, mechanism of action, and the experimental protocols used for its characterization.

## Chemical Identity and Structure

The unique chemical architecture of **opigolix** is central to its function as a potent GnRH receptor antagonist. Its systematic IUPAC name is (2R)-N'-(5-[3-(2,5-difluorophenyl)-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxopropanoyl]-2-fluorophenyl)sulfonyl-2-hydroxypropanimidamide.<sup>[1]</sup>

Table 1: Chemical Identifiers for **Opigolix**

| Identifier         | Value                                                                                                                                     | Source(s)                               |
|--------------------|-------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------|
| IUPAC Name         | (2R)-N'-[5-[3-(2,5-difluorophenyl)-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxopropanoyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide | <a href="#">[1]</a> <a href="#">[7]</a> |
| CAS Number         | 912587-25-8                                                                                                                               | <a href="#">[1]</a> <a href="#">[8]</a> |
| Molecular Formula  | C <sub>25</sub> H <sub>19</sub> F <sub>3</sub> N <sub>4</sub> O <sub>5</sub> S                                                            | <a href="#">[1]</a> <a href="#">[8]</a> |
| Molecular Weight   | 544.51 g/mol                                                                                                                              | <a href="#">[1]</a> <a href="#">[8]</a> |
| Developmental Code | ASP-1707                                                                                                                                  | <a href="#">[1]</a> <a href="#">[3]</a> |

## Physicochemical Properties

The physicochemical properties of a drug candidate like **opigolix** are critical determinants of its biopharmaceutical behavior, including absorption, distribution, metabolism, and excretion (ADME). These parameters influence formulation strategies and predict in vivo performance.

The causality behind these properties is significant. For instance, the LogP value of 0.45 suggests a degree of lipophilicity balanced with hydrophilicity, which is often crucial for oral absorption—allowing the molecule to pass through the lipid membranes of the gut wall while maintaining sufficient solubility in the aqueous environment of the gastrointestinal tract.[\[9\]](#)[\[10\]](#) The presence of 4 hydrogen bond donors and 10 acceptors indicates the molecule's potential for interactions with biological targets and its solubility characteristics.[\[9\]](#)

Table 2: Physicochemical Data for **Opigolix**

| Property                | Value                     | Significance in Drug Development                          | Source(s)           |
|-------------------------|---------------------------|-----------------------------------------------------------|---------------------|
| LogP                    | 0.45                      | Predicts membrane permeability and solubility.            | <a href="#">[9]</a> |
| Hydrogen Bond Donors    | 4                         | Influences solubility and receptor binding.               | <a href="#">[9]</a> |
| Hydrogen Bond Acceptors | 10                        | Influences solubility and receptor binding.               | <a href="#">[9]</a> |
| Rotatable Bond Count    | 7                         | Relates to conformational flexibility and target binding. | <a href="#">[9]</a> |
| Boiling Point           | 706.9 ± 70.0 °C           | Indicates thermal stability.                              | <a href="#">[9]</a> |
| Density                 | 1.5 ± 0.1 g/cm³           | Basic physical property for formulation.                  | <a href="#">[9]</a> |
| Appearance              | Solid at room temperature | Standard state for oral dosage forms.                     | <a href="#">[9]</a> |

## Pharmacology and Mechanism of Action

**Opigolix** exerts its therapeutic effect by modulating the Hypothalamic-Pituitary-Gonadal (HPG) axis. In a normal physiological state, the hypothalamus secretes GnRH, which stimulates GnRH receptors on the anterior pituitary gland. This stimulation triggers the release of LH and FSH, which in turn act on the gonads to produce sex hormones, including estrogen.[\[4\]](#)

As a competitive antagonist, **opigolix** binds to the GnRH receptors in the pituitary but does not activate them.[\[4\]](#)[\[5\]](#) This action physically blocks endogenous GnRH from binding, thereby inhibiting the downstream signaling cascade. The result is a rapid and dose-dependent reduction in the secretion of LH and FSH.[\[4\]](#) This suppression of gonadotropins leads to

decreased production of estradiol, which is the primary therapeutic goal in treating estrogen-dependent conditions like endometriosis.[4][11]

A key advantage of this antagonistic mechanism is the avoidance of the "flare effect" seen with GnRH agonists.[4] Agonists initially stimulate the GnRH receptor before desensitizing it, causing a temporary surge in hormones that can worsen symptoms.[12] **Opigolix**, by contrast, provides immediate suppression, offering faster symptom control.[5]

## Signaling Pathway Diagram

The following diagram illustrates the point of intervention for **Opigolix** within the HPG axis.

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Opiglix** on the HPG axis.

# Experimental Protocols for Characterization

Validating the identity, purity, and biological activity of a drug candidate is paramount. The following sections describe standard, self-validating methodologies for the characterization of a small molecule antagonist like **opigolix**.

## Purity and Identity Confirmation via HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, used to separate, identify, and quantify each component in a mixture.[13][14] For **opigolix**, a reverse-phase HPLC (RP-HPLC) method is typically employed to assess purity and confirm its identity against a reference standard.[13]

Objective: To determine the purity of an **opigolix** sample and confirm its identity by retention time comparison.

Methodology:

- Standard and Sample Preparation:
  - Prepare a stock solution of **opigolix** reference standard (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
  - Prepare the test sample solution at the same concentration.
- Chromatographic Conditions:
  - Column: A C18 reverse-phase column (e.g., Kinetex EVO C18, Accucore C18) is commonly used for small molecules.[15]
  - Mobile Phase: A gradient elution is typically used, starting with a higher percentage of aqueous solvent (e.g., water with 0.1% formic acid) and ramping up to a higher percentage of organic solvent (e.g., acetonitrile with 0.1% formic acid).[16]
  - Flow Rate: Typically 1.0 mL/min.[16]
  - Detection: UV detection at a wavelength where **opigolix** shows maximum absorbance (e.g., 250 nm).[16]

- Injection Volume: 10 µL.
- Procedure:
  - Equilibrate the column with the initial mobile phase conditions.
  - Inject a blank (solvent) to ensure no system peaks interfere.
  - Inject the reference standard to determine its retention time.
  - Inject the test sample.
- Data Analysis:
  - The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
  - The identity is confirmed if the retention time of the major peak in the sample chromatogram matches that of the reference standard.

## Target Engagement: GnRH Receptor Binding Assay

To confirm that **opigolix** interacts with its intended biological target, a radioligand binding assay is the gold standard.[17][18] This assay measures the ability of **opigolix** to compete with a known radiolabeled ligand for binding to the GnRH receptor.

Objective: To determine the binding affinity (Ki) of **opigolix** for the human GnRH receptor.

Methodology:

- Materials:
  - Receptor Source: Cell membranes prepared from a cell line engineered to express the human GnRH receptor (e.g., HEK293 or CHO cells).[19]
  - Radioligand: A high-affinity GnRH receptor ligand labeled with a radioisotope, such as [<sup>125</sup>I]-triptorelin.[17]
  - Test Compound: **Opigolix**, serially diluted to a range of concentrations.

- Assay Buffer: Tris-HCl buffer (pH 7.4) containing MgCl<sub>2</sub> and BSA.[17]
- Procedure (Competitive Binding):
  - In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled **opigolix**.[19]
  - Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled GnRH agonist/antagonist).
  - Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[19]
  - Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.[17]
  - Wash the filters with ice-cold wash buffer to remove unbound radioligand.[17]
  - Measure the radioactivity trapped on the filters using a scintillation counter.
- Data Analysis:
  - Calculate the percentage of specific binding at each **opigolix** concentration.
  - Plot the percentage of specific binding against the log concentration of **opigolix** to generate a competition curve.
  - Determine the IC<sub>50</sub> (the concentration of **opigolix** that inhibits 50% of specific radioligand binding) using non-linear regression.[17]
  - Calculate the inhibition constant (Ki) from the IC<sub>50</sub> using the Cheng-Prusoff equation:  $Ki = IC_{50} / (1 + [L]/Kd)$ , where [L] is the radioligand concentration and Kd is its dissociation constant.[17]

## Workflow Diagram for Receptor Binding Assay



[Click to download full resolution via product page](#)

Caption: Experimental workflow for a GnRH radioligand binding assay.

## Clinical Development and Significance

**Opigolix** was advanced into Phase II clinical trials for endometriosis, a chronic, estrogen-dependent inflammatory disease characterized by severe pelvic pain.<sup>[1][11]</sup> The clinical development of oral GnRH antagonists like **opigolix**, elagolix, and relugolix represents a significant advancement in managing such conditions.<sup>[4][20][21]</sup> These agents offer the potential for effective pain relief with the convenience of oral administration and the ability to titrate the dose to achieve partial or full estrogen suppression, thereby balancing efficacy with side effects like bone mineral density loss.<sup>[4][11]</sup> Although the development of **opigolix** was

discontinued in 2018, its journey provides valuable insights into the chemical and pharmacological properties required for a successful oral GnRH antagonist.[\[1\]](#)

## Conclusion

**Opigolix** is a well-characterized small molecule GnRH receptor antagonist with a chemical structure optimized for oral activity. Its mechanism of action, involving direct, competitive blockade of the GnRH receptor, offers a rapid and controlled method for suppressing the HPG axis and reducing estrogen levels. The technical protocols for its analysis, from chromatographic purity assessment to receptor binding assays, are robust and essential for ensuring the quality and biological function of this and similar molecules in drug development. While its own development has ceased, **opigolix** remains an important case study in the successful design of non-peptide GnRH antagonists for hormone-dependent diseases.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Opigolix - Wikipedia [en.wikipedia.org]
- 2. GnRH Receptor | BioChemPartner [biochempartner.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Oral Gonadotropin-Releasing Hormone Antagonists in the Treatment of Endometriosis: Advances in Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GnRH Antagonists in Endometriosis [endometriosis.net]
- 6. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Opigolix | gonadotrophin releasing hormone (GnRH) antagonist | CAS# 912587-25-8 | InvivoChem [invivochem.com]

- 10. Effect of drug physicochemical properties on in vitro characteristics of amphiphilic cyclodextrin nanospheres and nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical evaluation of the oral gonadotropin-releasing hormone-antagonist elagolix for the management of endometriosis-associated pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What drugs are in development for Endometriosis? [synapse.patsnap.com]
- 13. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. HPLC Separation of Drugs | SIELC Technologies [sielc.com]
- 17. benchchem.com [benchchem.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Clinical development of the oral gonadotropin-releasing hormone antagonist elagolix - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Relugolix, an oral gonadotropin-releasing hormone (GnRH) receptor antagonist, in women with endometriosis-associated pain: phase 2 safety and efficacy 24-week results - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Opigolix: Structure, Properties, and Mechanism of Action]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1677450#opigolix-chemical-structure-and-properties>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)